4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid
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Overview
Description
4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid is an organic compound that features a fluorine atom attached to a benzoic acid structure, with an aminoethyl group at the para position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid typically involves the following steps:
Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorinated benzoic acid with an appropriate aminoethylating agent, such as ethylenediamine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminoethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluorobenzoic acid: Lacks the aminoethyl group, affecting its reactivity and applications.
4-((1r)-1-Aminoethyl)benzoic acid: Similar structure but without the fluorine atom.
Uniqueness
4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the aminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
JDIRVADCQXJBPK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
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